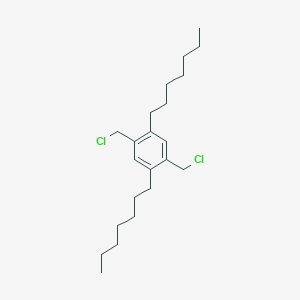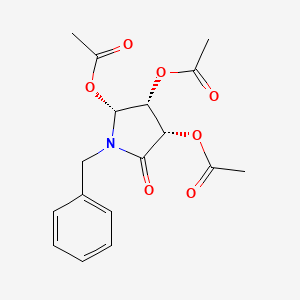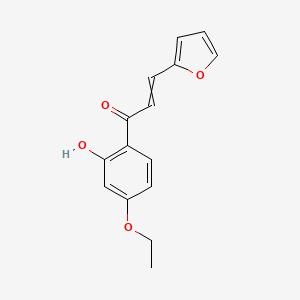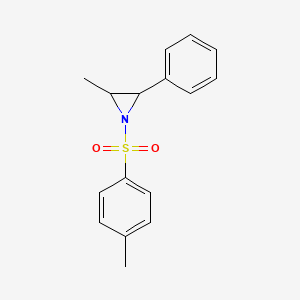
1,4-Bis(chloromethyl)-2,5-diheptylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(chloromethyl)-2,5-diheptylbenzene is an organic compound with the molecular formula C20H34Cl2 It belongs to the class of aromatic hydrocarbons and is characterized by the presence of two chloromethyl groups and two heptyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(chloromethyl)-2,5-diheptylbenzene typically involves the chloromethylation of 2,5-diheptylbenzene. This process can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is usually conducted at elevated temperatures to ensure complete chloromethylation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and solvents can further enhance the efficiency of the process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Bis(chloromethyl)-2,5-diheptylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl groups, converting the compound into 1,4-dimethyl-2,5-diheptylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) in polar solvents like water or ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions result in the formation of methylated derivatives.
Applications De Recherche Scientifique
1,4-Bis(chloromethyl)-2,5-diheptylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,4-Bis(chloromethyl)-2,5-diheptylbenzene involves its ability to undergo chemical reactions that modify its structure and properties. The chloromethyl groups are reactive sites that can interact with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is harnessed in various applications, from synthesis to biological interactions.
Molecular Targets and Pathways:
Nucleophilic Substitution: Targets nucleophiles such as hydroxide ions, amines, and thiols.
Oxidation and Reduction: Involves pathways that modify the oxidation state of the compound, affecting its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
1,4-Bis(chloromethyl)-2,5-diheptylbenzene can be compared with other similar compounds such as:
1,4-Bis(chloromethyl)benzene: Lacks the heptyl groups, making it less hydrophobic and less bulky.
1,4-Bis(chloromethyl)-2,5-dimethoxybenzene: Contains methoxy groups instead of heptyl groups, altering its electronic properties and reactivity.
1,4-Bis(chloromethyl)-naphthalene: Features a naphthalene ring instead of a benzene ring, affecting its aromaticity and chemical behavior.
Uniqueness: The presence of heptyl groups in this compound imparts unique hydrophobic properties and steric effects, distinguishing it from other chloromethylated aromatic compounds
Propriétés
Numéro CAS |
141123-78-6 |
|---|---|
Formule moléculaire |
C22H36Cl2 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
1,4-bis(chloromethyl)-2,5-diheptylbenzene |
InChI |
InChI=1S/C22H36Cl2/c1-3-5-7-9-11-13-19-15-22(18-24)20(16-21(19)17-23)14-12-10-8-6-4-2/h15-16H,3-14,17-18H2,1-2H3 |
Clé InChI |
GCKRIWINTDXVOE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC(=C(C=C1CCl)CCCCCCC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine](/img/structure/B14261868.png)



![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)

![3-[(Butan-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14261899.png)

![2-[(Trimethoxysilyl)methyl]propane-1,3-diamine](/img/structure/B14261909.png)

